Nitrourea

Übersicht

Beschreibung

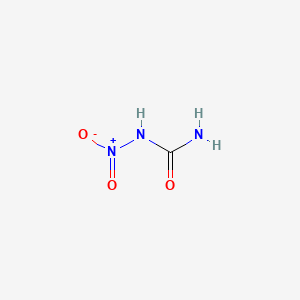

Nitrourea is a strong high explosive compound . It is synthesized by the nitration of urea or by way of a dehydration reaction of urea nitrate .

Synthesis Analysis

This compound can be synthesized using two different methods, both based on dehydration of Urea Nitrate (UN). The first method involves the use of sulfuric acid and UN, while the second method uses UN, acetic anhydride, and acetic acid . Another method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Chemical Reactions Analysis

This compound is synthesized by the nitration of urea or by way of a dehydration reaction of urea nitrate . It is also known to react with reducing agents, including hydrides, sulfides, and nitrides, which may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a molar mass of 105.05 g/mol. It has a density of 1.73 g/cm³ and decomposes at a boiling point of 155°C . It is soluble in water, ethanol, methanol, and acetone, and slightly soluble in benzene and chloroform .Wissenschaftliche Forschungsanwendungen

1. Cancer Treatment

Nitrosoureas, a group that includes nitrourea, have been extensively studied for their effectiveness in cancer treatment. These compounds show a wide range of effectiveness against various experimental tumors, particularly in chemotherapy for brain tumors (Carter et al., 1972). Nitrosoureas are one of the most active classes of agents in the treatment of high-grade gliomas and glioblastoma, demonstrating significant results in clinical settings (Brandes et al., 2016).

2. Agricultural Applications

This compound compounds have also been explored for their potential in agriculture. For instance, they have been identified as potential lead compounds targeting acetohydroxyacid synthase, a key enzyme in herbicide action (Jin et al., 2012). Moreover, certain this compound derivatives have shown herbicidal activity and plant growth regulating properties, indicating their utility in agricultural practices (Bai et al., 2011).

3. Chemical Analysis and Theoretical Studies

This compound has been a subject of theoretical analysis, with studies focusing on its possible tautomers and their properties through Hartree-Fock and density functional theory (DFT) calculations (Türker et al., 2008). Such studies provide insights into the molecular behavior of this compound, which can be crucial for its application in various fields.

4. Environmental Applications

This compound has been identified in studies related to the environment, particularly in the context of nitrogen oxide emissions from agricultural practices. These emissions are significant for global warming and atmospheric chemistry, especially in tropical agricultural systems (Bouwman, 1998).

5. Chemical Synthesis

This compound has been used as a reagent in chemical synthesis, specifically in the aromatic nitration process. Urea nitrate and this compound have been demonstrated to be effective and regioselective nitration agents for deactivated aromatic compounds (Almog et al., 2006)

Wirkmechanismus

Target of Action

Nitrourea, also known as N-Nitrocarbamide, is a strong high explosive compound It’s known that this compound interacts with various biological molecules, potentially affecting their function .

Mode of Action

It’s synthesized by the nitration of urea or by way of a dehydration reaction of urea nitrate . this compound may interact with its targets, causing changes at the molecular level.

Biochemical Pathways

Nitrogen metabolism is a complex process involving numerous microorganisms catalyzing different reactions . this compound, being a nitrogenous compound, could potentially affect these pathways.

Pharmacokinetics

This compound is unstable in aqueous media under physiological conditions of temperature and hydrogen ion concentration . This instability could potentially affect its bioavailability and pharmacokinetics.

Result of Action

Nitrosourea analogs, which are structurally similar to this compound, have been shown to affect survival and cell cycle traverse capacity in mammalian cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH profile of the rate of decomposition of this compound is consistent with unimolecular decomposition of the conjugate base of this compound . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Nitrourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in nitrogen metabolism, such as urease and nitrate reductase. These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes and altering the metabolic pathways they regulate . Additionally, this compound can form complexes with proteins, leading to changes in protein structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and altering their conformation . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, this compound can be toxic, causing adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while higher doses lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including nitrogen metabolism and energy production. It interacts with enzymes such as urease and nitrate reductase, affecting their catalytic activity and altering the metabolic flux of nitrogen compounds . Additionally, this compound can influence the levels of metabolites involved in energy production, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and influence its interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, affecting its biochemical properties and cellular effects.

Eigenschaften

IUPAC Name |

nitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUOJBJRZUHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O3 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060311 | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrourea appears as a colorless to white crystalline powder solid. Mildly sensitive to heat and shock. An extremely powerful explosive. Decomposes to emit toxic nitrogen oxide fumes. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

556-89-8 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UA35787YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

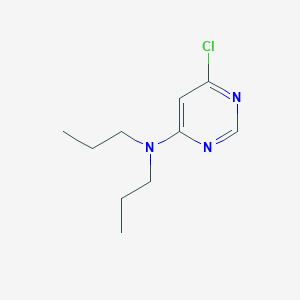

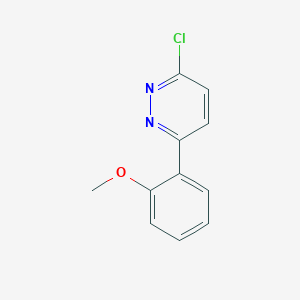

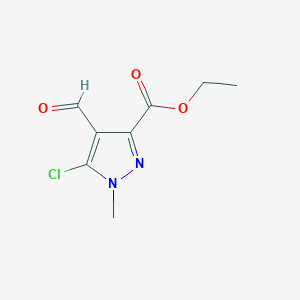

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of nitrourea?

A1: this compound has the molecular formula CH3N3O3 and a molecular weight of 105.06 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Infrared (IR) spectroscopy is commonly employed to identify functional groups and study molecular vibrations. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and bonding within the molecule. [, , ]

Q3: What is known about the thermal stability of this compound?

A3: this compound exhibits good thermal stability, decomposing at temperatures exceeding 280 °C. [, ] Differential scanning calorimetry (DSC) is a valuable technique for studying the thermal behavior of this compound. [, ]

Q4: How does the stability of this compound salts compare to that of this compound?

A4: this compound salts, such as potassium, sodium, silver, and barium salts, have been investigated for their thermal decomposition behavior. Researchers have used gas chromatography and mass spectrometry to analyze the gaseous products evolved during decomposition. [] The formation of cyanate salts as solid products is a common observation. []

Q5: What are some common methods for synthesizing this compound?

A6: this compound can be synthesized through the nitration of urea using various nitrating agents. [, ] One method involves the reaction of urea with nitric acid in the presence of a dehydrating agent like sulfuric acid. [, ] Another approach utilizes dinitrogen pentoxide (N2O5) as a nitrating agent. [] Researchers have also explored the use of trifluoromethanesulfonic acid anhydride in combination with N2O5 and nitric acid for the synthesis of bicyclic this compound compounds. []

Q6: What is the role of this compound in the synthesis of Keto-RDX?

A7: Keto-RDX, or 2,4,6-trinitro-2,4,6-triazacyclohexanone, is a powerful energetic material that can be synthesized using this compound as a precursor. Studies have shown that the nitrolysis fragments of compounds like DPT (3,7-dinitro-1,3,5-triazabicyclo[3.3.1]nonane) condense with urea or this compound in specific nitrating agents to yield Keto-RDX. [, ]

Q7: How does this compound react with amines?

A8: In aqueous solutions of amines, 1-amidino-3-nitrourea undergoes a reaction where nitrous oxide and carbon dioxide are eliminated, leading to the formation of guanylureas. Disubstituted ureas may also be produced as byproducts. []

Q8: Have there been any theoretical studies on this compound and its tautomers?

A9: Yes, researchers have employed computational chemistry methods like Hartree-Fock and density functional theory (DFT) to investigate the properties of this compound and its possible tautomers. These calculations provide insights into the optimized geometries, vibrational frequencies, and thermodynamic values of these compounds. []

Q9: Can computational methods be used to predict the properties of novel N-nitrourea explosives?

A10: Absolutely. Researchers utilize Gaussian programs to calculate theoretical properties such as energy density and detonation velocity (VOD) of designed N-nitrourea compounds. [] This allows for the prediction and evaluation of potential explosive characteristics before experimental synthesis.

Q10: How do structural modifications of this compound affect its biological activity?

A11: Research on N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates, synthesized as analogs of anti-tumor agents, revealed that structural variations significantly impacted their cytotoxic activity. []

Q11: Have there been studies investigating the SAR of this compound derivatives as fungicides?

A12: Yes, researchers have explored the antifungal activities of N-nitrourea derivatives containing different aryl substituents against the plant pathogen Rhizoctonia solani. Structure-activity relationship (SAR) analyses, combined with techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), helped elucidate the relationship between the compound structures and their fungicidal activity. []

Q12: What are the environmental concerns associated with this compound and its derivatives?

A13: this compound and its derivatives, particularly those used as energetic materials, can pose environmental risks due to their potential toxicity and persistence in the environment. [, ] Understanding the degradation pathways of these compounds is crucial for developing effective remediation strategies.

Q13: Are there bacteria capable of degrading this compound?

A14: Yes, Variovorax strain VC1, a bacterium isolated from soil, has demonstrated the ability to mineralize this compound under aerobic conditions. [] This bacterium breaks down this compound into ammonia (NH3), nitrous oxide (N2O), and carbon dioxide (CO2) via the formation of a key intermediate, this compound. []

Q14: Has research explored the use of this compound in plant growth control?

A15: While not as common as other applications, this compound has been investigated alongside other chemicals for its potential phytotoxic activity. Studies explored its effects on the growth of Pennesetum purpureum, a hybrid variety of elephant grass. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)